N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide
Overview
Description
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is a chemical compound with the molecular formula C11H12BrNO It is characterized by the presence of a bromine atom attached to an indane ring, which is further connected to an acetamide group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is synthesized via the reductive amination of 5-acetamido-6-bromoindan-1-one . This suggests that it may interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds or hydrogen bonds .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation and pain perception .
Pharmacokinetics
An in-silico study showed that 5-acetamido-2-hydroxy benzoic acid derivatives, which are structurally similar to n-(6-bromo-2,3-dihydro-1h-inden-5-yl)acetamide, have better bioavailability .
Result of Action
Similar compounds have been known to exhibit anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve the formation of hydrogen bonds or hydrophobic interactions with the active sites of enzymes .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of specific signaling pathways, leading to changes in gene expression patterns. This modulation can result in altered cellular metabolism, affecting the overall function of the cell .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can result in the upregulation or downregulation of specific genes, thereby affecting cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which can have different biological activities. Long-term studies have shown that the compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can exhibit toxic or adverse effects. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels within the cell. The compound may be metabolized into different products, which can have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its activity and function, as it interacts with different biomolecules within these compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide typically involves the bromination of 2,3-dihydro-1H-indene followed by acetamidation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The brominated intermediate is then reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indane ring can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the indane ring.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of de-brominated or hydrogenated products.
Scientific Research Applications
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)acetamide: Lacks the bromine atom, which may result in different reactivity and biological activity.
2-bromo-N-phenethyl-acetamide: Contains a phenethyl group instead of the indane ring, leading to different chemical and biological properties.
N-(5-indanyl)acetamide:
Uniqueness
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide is unique due to the presence of the bromine atom on the indane ring, which can significantly influence its reactivity and interactions with biological targets
Properties
IUPAC Name |
N-(6-bromo-2,3-dihydro-1H-inden-5-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-7(14)13-11-6-9-4-2-3-8(9)5-10(11)12/h5-6H,2-4H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZWXNUSLPNWEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C2CCCC2=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00439316 | |
Record name | 5-acetamido-6-bromoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157701-33-2 | |
Record name | 5-acetamido-6-bromoindan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00439316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Q1: What is the role of 5-acetamido-6-bromoindan in the synthesis of thymidylate synthase inhibitors?
A1: 5-Acetamido-6-bromoindan serves as a crucial starting material in the multi-step synthesis of compound 3 (4-[N-(6RS)-2-methyl-4-oxo-3,4,7,8-tetrahydro-6H-cyclopenta[g]quinazolin-6-yl]-N-(prop-2-ynyl)amino]benzoic acid), a key intermediate for potent TS inhibitors. The synthesis involves a reductive amination reaction between 5-acetamido-6-bromoindan and tert-butyl 4-aminobenzoate. This reaction forms the C6-N10 bond, which is essential for constructing the cyclopenta[g]quinazolinone ring system found in the final TS inhibitor. []
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